(1S,4As,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene (1S,4As,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene
Brand Name: Vulcanchem
CAS No.: 15890-31-0
VCID: VC0093124
InChI: InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14+,15+/m0/s1
SMILES: CC(C)C1CCC(=C)C2C1CC(=C)CC2
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

(1S,4As,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene

CAS No.: 15890-31-0

Main Products

VCID: VC0093124

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

(1S,4As,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene - 15890-31-0

CAS No. 15890-31-0
Product Name (1S,4As,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene
Standard InChI InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14+,15+/m0/s1
Standard InChIKey NOLWRMQDWRAODO-RRFJBIMHSA-N
Isomeric SMILES CC(C)[C@@H]1CCC(=C)[C@@H]2[C@@H]1CC(=C)CC2
SMILES CC(C)C1CCC(=C)C2C1CC(=C)CC2
Canonical SMILES CC(C)C1CCC(=C)C2C1CC(=C)CC2
PubChem Compound 12302128
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator